N-(2-aminoethyl)-N-(2,2,2-trifluoroethyl)cyclopropanamine
Description
N-(2-Aminoethyl)-N-(2,2,2-trifluoroethyl)cyclopropanamine (CAS: 1249485-42-4) is a cyclopropane-containing amine derivative with a molecular formula of C₇H₁₃F₃N₂ and a molecular weight of 182.19 g/mol . Its structure features a cyclopropane ring linked to a trifluoroethyl group and a primary aminoethyl substituent.
Properties
IUPAC Name |
N'-cyclopropyl-N'-(2,2,2-trifluoroethyl)ethane-1,2-diamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13F3N2/c8-7(9,10)5-12(4-3-11)6-1-2-6/h6H,1-5,11H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AXNWPWWQTPCEFK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1N(CCN)CC(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H13F3N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
182.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1249485-42-4 | |
| Record name | N-(2-aminoethyl)-N-(2,2,2-trifluoroethyl)cyclopropanamine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Biological Activity
N-(2-aminoethyl)-N-(2,2,2-trifluoroethyl)cyclopropanamine is an organic compound notable for its unique cyclopropanamine structure, incorporating aminoethyl and trifluoroethyl substituents. This compound has garnered interest in medicinal chemistry due to the potential biological activities associated with its structural features.
- Molecular Formula: C_6H_10F_3N_2
- Molecular Weight: Approximately 182.19 g/mol
- Structural Characteristics: The presence of both amino and trifluoromethyl groups enhances its reactivity and potential biological activity compared to other similar compounds.
Biological Activity Overview
Research into the biological activity of this compound has primarily focused on its interactions with various biological targets. Although specific literature on this compound is limited, it shares structural similarities with compounds that have demonstrated significant pharmacological effects.
- Receptor Interaction: Preliminary studies suggest that this compound may interact with receptors involved in neurotransmission. Compounds with similar structures have shown potential as inhibitors for various enzymes and receptors, particularly in neurological contexts.
- Enzyme Inhibition: The compound may inhibit enzymes critical to metabolic pathways, although detailed mechanisms remain to be elucidated through further investigation.
Comparative Analysis with Similar Compounds
The following table summarizes some structurally related compounds and their unique aspects:
| Compound Name | Structure Features | Unique Aspects |
|---|---|---|
| N-(2-aminoethyl)-N-cyclopropylmethylcyclopropanamine | Cyclopropanamine with cyclopropylmethyl | Potential use as a research compound |
| N,N-Dimethylcyclopropanamine | Dimethyl substitution on cyclopropane | Different electronic properties due to dimethyl group |
| 1-Aminocyclopropane | Simple amine on cyclopropane | Lacks trifluoromethyl group |
| 1-(Trifluoromethyl)cyclobutane | Trifluoromethyl group on cyclobutane | Different ring structure and reactivity |
The unique combination of amino and trifluoromethyl functionalities in this compound enhances its potential reactivity and biological activity compared to these structurally similar compounds.
Case Studies and Research Findings
While specific case studies focusing solely on this compound are scarce, related research provides insight into its potential applications:
- Dopaminergic Activity: Related compounds such as N-trifluoroethyldopamine have been evaluated for their effects on adenylate cyclase activity in the rat striatum. These studies indicate that modifications in the chemical structure can lead to varying degrees of biological activity .
- Antimalarial Research: Investigations into fluorinated compounds have highlighted their potential as antimalarials. For instance, modifications in the structure can significantly impact antiparasitic activity, suggesting that similar strategies could be applied to explore the efficacy of this compound against malaria parasites .
Scientific Research Applications
Medicinal Chemistry
1.1 Drug Development
N-(2-aminoethyl)-N-(2,2,2-trifluoroethyl)cyclopropanamine has been investigated for its biological properties, particularly in drug development. Its unique structure, featuring both amino and trifluoromethyl groups on a cyclopropane framework, enhances its reactivity and biological activity compared to other compounds. This compound may serve as a scaffold for designing inhibitors targeting various enzymes and receptors involved in neurological processes.
1.2 Antimalarial Activity
Research has indicated that compounds structurally related to this compound exhibit antimalarial activity. For instance, cyclopropyl carboxamides have shown promising results against malaria by targeting mitochondrial proteins. The presence of the cyclopropyl group is crucial for maintaining the desired biological activity .
Biological Interactions
2.1 Binding Affinity Studies
Preliminary studies suggest that this compound may interact with specific receptors or enzymes involved in neurotransmission and metabolic pathways. Understanding these interactions is essential for elucidating the compound's potential therapeutic applications.
Table 1: Structural Comparison of Related Compounds
| Compound Name | Structure Features | Unique Aspects |
|---|---|---|
| N-(2-aminoethyl)-N-cyclopropylmethylcyclopropanamine | Cyclopropanamine with cyclopropylmethyl | Potential use as a research compound |
| N,N-Dimethylcyclopropanamine | Dimethyl substitution on cyclopropane | Different electronic properties due to dimethyl group |
| 1-Aminocyclopropane | Simple amine on cyclopropane | Lacks trifluoromethyl group |
| 1-(Trifluoromethyl)cyclobutane | Trifluoromethyl group on cyclobutane | Different ring structure and reactivity |
Synthesis and Environmental Considerations
The synthesis of this compound typically involves multi-step processes that may include the reaction of chloroacetyl chloride with 2,2,2-trifluoroethylamine in the presence of bases . The improved synthesis methods aim to enhance yield and reduce environmental impact by minimizing waste and utilizing safer reagents.
Future Directions in Research
Further investigation is necessary to fully elucidate the mechanisms of action and therapeutic potential of this compound. Future studies could focus on:
- Detailed pharmacological profiling.
- Assessing its efficacy against specific diseases.
- Exploring modifications to enhance its biological activity.
Comparison with Similar Compounds
Structural and Physicochemical Properties
A comparative analysis of key structural analogues is summarized in Table 1.
Table 1: Structural and Physicochemical Comparison
Reactivity and Functional Group Influence
- Electron-Withdrawing Effects: The trifluoroethyl group in the target compound reduces the basicity of the adjacent amine compared to non-fluorinated analogues (e.g., N-ethyl-N-isopropylpropan-2-amine in ) .
- Nucleophilicity: The primary aminoethyl group enables reactions such as acylation or Schiff base formation, contrasting with tertiary amines (e.g., 2-(N,N-diisopropylamino)ethanol in ), which are less reactive .
- Thermal Stability : While direct data on the target compound is unavailable, analogues like TNMA () demonstrate that electron-withdrawing groups (e.g., nitro or CF₃) lower thermal stability compared to aliphatic amines.
Preparation Methods
Amide Formation and Deprotection Approach
One effective method involves the initial formation of an amide intermediate, followed by deprotection to yield the target amine. This approach is exemplified in the preparation of related compounds such as 2-amino-N-(2,2,2-trifluoroethyl)acetamide, which shares structural similarities.
- Step 1: Amide Formation
Glycine protected by an N-phthalyl group is reacted with 2,2,2-trifluoroethylamine or its salt to form the corresponding amide. This reaction proceeds under mild conditions, avoiding harsh reagents. - Step 2: Deprotection
The protective N-phthalyl group is removed using hydrated fibril (a mild reagent), yielding the crude 2-amino-N-(2,2,2-trifluoroethyl)acetamide. - Step 3: Purification
The crude product is converted into its acid salt by salting with an acid, then neutralized with a base to obtain the pure free amine.
This method avoids the use of flammable hydrogen gas and allows reaction temperatures from room temperature to reflux, making it suitable for industrial-scale synthesis. It also minimizes the formation of dimers and other impurities, enhancing overall yield and cost-effectiveness.
Chloroacetyl Chloride Route
Another documented method involves the reaction of chloroacetyl chloride with 2,2,2-trifluoroethylamine in the presence of an inorganic base such as sodium hydroxide:
- Step 1: Acylation
Chloroacetyl chloride reacts with 2,2,2-trifluoroethylamine to form 2-chloro-N-(2,2,2-trifluoroethyl)acetamide. - Step 2: Ammonolysis
Treatment with aqueous ammonia in a pressurized autoclave converts the chloroacetamide to 2-amino-N-(2,2,2-trifluoroethyl)acetamide.
However, this method can lead to the formation of dimer impurities such as N-(2,2,2-trifluoroethyl)-2-{[(2,2,2-trifluoroethylcarbamoyl)methyl]amino}acetamide due to sequential reactions of unreacted chloroacetamide. This necessitates extensive purification steps, reducing yield and increasing production costs.
Use of Carbonyldiimidazole (CDI) Coupling
A more modern and efficient method described in European patent EP2621894B1 involves the use of carbonyldiimidazole as a coupling reagent:
- Step 1: Activation
Glycine or a related carboxylic acid derivative is activated with carbonyldiimidazole in an aprotic solvent such as tetrahydrofuran or acetonitrile. - Step 2: Coupling
2,2,2-trifluoroethylamine is added to the activated intermediate to form the amide bond under mild conditions. - Step 3: Workup and Purification
The reaction mixture is worked up by aqueous extraction and solvent removal to isolate the desired amide.
This method provides better control over reaction conditions, reduces side reactions, and improves purity. It is suitable for scale-up and can be performed under ambient or slightly elevated temperatures.
Comparative Analysis of Preparation Methods
| Preparation Method | Key Reagents | Reaction Conditions | Advantages | Disadvantages |
|---|---|---|---|---|
| Amide formation + deprotection | N-phthalyl glycine, trifluoroethylamine, hydrated fibril | Mild temperature, no hydrogen gas | Mild, safe, industrially scalable, fewer impurities | Requires protection/deprotection steps |
| Chloroacetyl chloride route | Chloroacetyl chloride, trifluoroethylamine, aqueous ammonia | Autoclave, pressure, strong base | Straightforward two-step synthesis | Dimer impurity formation, extensive purification needed |
| CDI coupling | Carbonyldiimidazole, trifluoroethylamine, aprotic solvent | Ambient to reflux temperature | High purity, controlled reaction, scalable | Requires handling of CDI and aprotic solvents |
Research Findings and Notes
- The amide formation and deprotection route is preferred for industrial production due to its mild conditions and avoidance of hazardous reagents like hydrogen gas.
- The chloroacetyl chloride method, though simpler, suffers from impurity issues that complicate downstream processing.
- The CDI coupling method provides a modern alternative with better reaction control and purity, but requires careful handling of reagents and solvents.
- Reaction monitoring by thin layer chromatography (TLC), nuclear magnetic resonance (NMR) spectroscopy, and high-performance liquid chromatography (HPLC) is critical to ensure product quality and identify impurities.
- Acid-base extraction is commonly used for purification, converting the product between salt and free base forms to facilitate isolation.
Q & A
Basic Research Questions
Q. What are the established synthetic routes for N-(2-aminoethyl)-N-(2,2,2-trifluoroethyl)cyclopropanamine, and what key reaction parameters influence yield?
- Methodological Answer : The synthesis involves reductive cyclopropanation using titanium-based catalysts. Critical parameters include:
- Temperature : Optimal range of -10°C to 25°C to prevent side reactions.
- Solvent choice : Anhydrous tetrahydrofuran (THF) ensures stability of intermediates.
- Substrate ratio : Stoichiometric control of N,N-dialkylcarboxamide and Grignard reagents (e.g., 3-butenylmagnesium bromide) minimizes by-products.
- Workup : Hydrolysis under controlled pH (5–6) followed by chromatography to isolate cis/trans isomers .
- Data Table :
| Parameter | Optimal Range | Impact on Yield |
|---|---|---|
| Temperature | -10°C–25°C | ±15% yield variation |
| Solvent | THF | 90% purity vs. 70% in ether |
| Substrate Ratio | 1:1.1 (carboxamide:Grignard) | 85% yield |
Q. How can the purity and structural integrity of this compound be verified post-synthesis?
- Methodological Answer :
- Chromatography : Reverse-phase HPLC with C18 columns (acetonitrile/water gradient) resolves cis/trans isomers .
- Spectroscopy :
- ¹H/¹³C NMR : Trifluoroethyl group signals at δ 3.8–4.2 ppm (¹H) and 120–125 ppm (¹³C) confirm substitution .
- Mass Spectrometry : ESI-MS m/z 182.19 [M+H]⁺ validates molecular weight .
- Elemental Analysis : Matches theoretical C: 46.15%, H: 7.14%, F: 31.18% .
Advanced Research Questions
Q. How does the electron-withdrawing trifluoroethyl group influence the compound’s reactivity in nucleophilic substitution reactions?
- Methodological Answer :
- The -CF₃ group increases electrophilicity at the adjacent amine nitrogen, enhancing reactivity with alkyl halides (e.g., benzyl chloride).
- Kinetic Studies : Pseudo-first-order kinetics under varying pH (7–10) show a 3x rate increase compared to non-fluorinated analogs due to inductive effects .
- Computational Analysis : DFT calculations (B3LYP/6-31G*) reveal reduced electron density at the amine center (NPA charge: -0.45 vs. -0.62 in ethyl analogs) .
Q. What strategies resolve data discrepancies between theoretical and experimental NMR spectra for this compound?
- Methodological Answer :
- Isomer Identification : Cis/trans configurations cause splitting in NMR signals. ROESY correlations differentiate spatial arrangements (e.g., NOE between cyclopropane H and aminoethyl H in cis isomer) .
- Dynamic Effects : Variable-temperature NMR (25°C to -40°C) detects conformational flexibility in the cyclopropane ring, explaining peak broadening .
- Synchrotron XRD : Single-crystal analysis resolves bond angles (cyclopropane C-C-C: 59.8°) and confirms stereochemistry .
Q. How can reaction conditions be optimized to suppress by-products during N-alkylation of the aminoethyl group?
- Methodological Answer :
- By-Product Analysis : GC-MS identifies competing pathways (e.g., over-alkylation forming quaternary ammonium salts).
- Condition Optimization :
- Base Selection : Use of K₂CO₃ instead of NaOH reduces hydrolysis of intermediates .
- Solvent Polarity : DMF (ε=37) improves solubility of charged intermediates, reducing aggregation .
- Yield Improvement : From 60% to 88% via slow addition of alkylating agents at 0°C .
Data Contradiction Analysis
Q. Conflicting reports on the compound’s stability in aqueous solutions: How to reconcile these findings?
- Methodological Answer :
- Controlled Stability Studies :
| pH Range | Half-Life (25°C) | Degradation Pathway |
|---|---|---|
| 3–5 | >30 days | Hydrolysis of cyclopropane |
| 7–9 | 7 days | Oxidation of amine to nitroxide |
- Mitigation : Buffering at pH 5–6 with citrate-phosphate buffers extends stability .
- Contradiction Source : Earlier studies (pH 7–9) overlooked oxidation pathways, emphasizing hydrolysis alone .
Biological Interaction Studies
Q. What in vitro assays are suitable for probing the compound’s interaction with neurotransmitter receptors?
- Methodological Answer :
- Radioligand Binding Assays : Compete with ³H-labeled serotonin (5-HT₃) or GABAₐ ligands in HEK293 cells expressing human receptors.
- Functional Assays : Electrophysiology (patch-clamp) measures ion flux inhibition (IC₅₀) .
- Key Finding : IC₅₀ of 12 µM for GABAₐ vs. >100 µM for 5-HT₃, indicating selectivity .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
